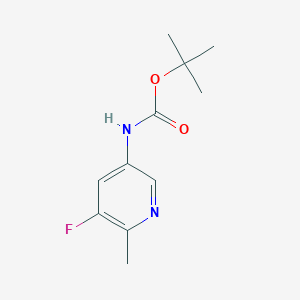
Bis(2,2'-bipyridyl)(2,2'-bipyrimidine)rutheniumtetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate: is a coordination compound that features a ruthenium center coordinated to two 2,2’-bipyridyl ligands and one 2,2’-bipyrimidine ligand, with tetrafluoroborate as the counterion. This compound is known for its unique photophysical properties and is widely used in various scientific research applications, particularly in the fields of electrochemistry and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate typically involves the reaction of ruthenium trichloride with 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in the presence of a reducing agent such as hypophosphorous acid. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with tetrafluoroboric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, concentration, and reaction time to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can further enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(IV) ammonium nitrate and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands and heating the reaction mixture
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(III) or ruthenium(IV) species, while reduction may produce ruthenium(I) species .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Electrochemiluminescence (ECL): The compound is widely used as a luminophore in ECL-based sensors for detecting various analytes, including biomolecules and environmental pollutants.
Photocatalysis: It serves as a photocatalyst in various photochemical reactions, including water splitting and organic transformations.
Biology and Medicine:
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent, particularly in photodynamic therapy for cancer treatment.
Industry:
Wirkmechanismus
The mechanism by which Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate exerts its effects involves the absorption of light, leading to the excitation of electrons from the ground state to an excited state. This excited state can undergo various processes, including energy transfer, electron transfer, and emission of light (luminescence). The specific pathways and molecular targets depend on the application, such as ECL or photocatalysis .
Vergleich Mit ähnlichen Verbindungen
Tris (2,2’-bipyridyl) ruthenium (II) complex: This compound is similar in structure but contains three 2,2’-bipyridyl ligands instead of a combination of 2,2’-bipyridyl and 2,2’-bipyrimidine.
Bis (2,2’-bipyridyl) ruthenium (II) complex: This compound contains two 2,2’-bipyridyl ligands but lacks the 2,2’-bipyrimidine ligand.
Ruthenium bipyridyl compounds with terminal alkynyl ligands: These compounds feature bipyridyl ligands with terminal alkynyl groups, which impart different photophysical properties.
Uniqueness: The presence of both 2,2’-bipyridyl and 2,2’-bipyrimidine ligands in Bis (2,2’-bipyridyl) (2,2’-bipyrimidine) ruthenium tetrafluoroborate imparts unique photophysical and electrochemical properties, making it highly versatile for various applications. The combination of these ligands allows for fine-tuning of the compound’s electronic and optical characteristics, which is not possible with simpler ruthenium complexes .
Eigenschaften
Molekularformel |
C28H22B2F8N8Ru |
|---|---|
Molekulargewicht |
745.2 g/mol |
IUPAC-Name |
2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);ditetrafluoroborate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.2BF4.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*2-1(3,4)5;/h2*1-8H;1-6H;;;/q;;;2*-1;+2 |
InChI-Schlüssel |
RPAZTWXPCZMQJY-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


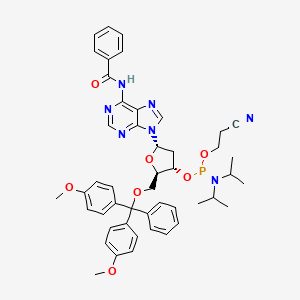
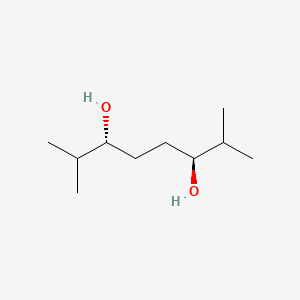
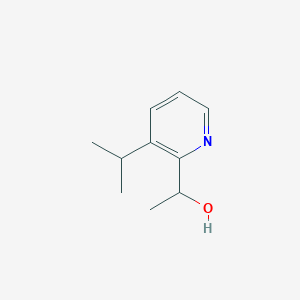
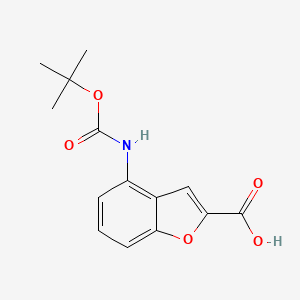

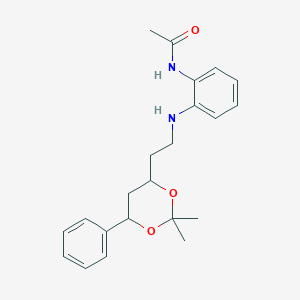
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
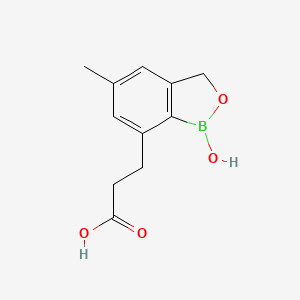
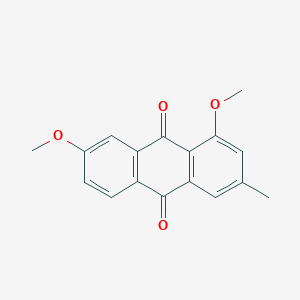
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)

![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
